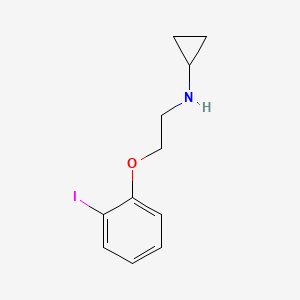
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is an organic compound with the molecular formula C11H14INO It is a cyclopropylamine derivative that contains an iodophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted derivatives with various atoms or groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in various chemical reactions, while the cyclopropylamine moiety can interact with biological receptors or enzymes. These interactions can lead to changes in biological activity or chemical properties, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(2-Bromophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Fluorophenoxy)ethyl)cyclopropylamine
Uniqueness
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is unique due to the presence of the iodine atom in the phenoxy group. This iodine atom can participate in specific chemical reactions that are not possible with other halogens. Additionally, the combination of the iodophenoxy group with the cyclopropylamine moiety provides distinct chemical and biological properties that make this compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14INO |
|---|---|
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |
InChI-Schlüssel |
DMRMQLPETKMFTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCCOC2=CC=CC=C2I |
Synonyme |
LY 121768 LY-121768 N-(2-(2-iodophenoxy)ethyl)cyclopropylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















